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  • Product: 2-(2-Oxopropyl)phenoxyacetic acid
  • CAS: 412962-61-9

Core Science & Biosynthesis

Foundational

Mechanism of action for 2-(2-Oxopropyl)phenoxyacetic acid derivatives

Executive Summary Phenoxyacetic acid derivatives represent a highly versatile pharmacophore in medicinal chemistry and agrochemistry. The specific substitution of a 2-oxopropyl (acetonyl) group onto the phenoxy ring—crea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetic acid derivatives represent a highly versatile pharmacophore in medicinal chemistry and agrochemistry. The specific substitution of a 2-oxopropyl (acetonyl) group onto the phenoxy ring—creating 2-(2-oxopropyl)phenoxyacetic acid and its structural analogs—imparts unique physicochemical properties. This functionalization enhances lipophilicity and introduces a critical hydrogen-bond acceptor (the ketone carbonyl), which dramatically alters the compound's receptor binding profile. This whitepaper elucidates the polypharmacological mechanisms of action for these derivatives, focusing on their primary role as Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, alongside secondary anti-inflammatory and antimicrobial activities.

Primary Mechanism: Free Fatty Acid Receptor 1 (FFA1) Agonism

The most therapeutically significant mechanism of action for lipophilic phenoxyacetic acid derivatives is the agonism of FFA1 (GPR40), a new potential drug target for type 2 diabetes 1[1]. FFA1 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.

  • Receptor Binding: The carboxylic acid moiety of the phenoxyacetic acid core mimics the polar head of endogenous free fatty acids, anchoring to basic residues (e.g., Arg183, Arg258) in the FFA1 binding pocket. The 2-oxopropyl group extends into the hydrophobic sub-pocket, stabilizing the active receptor conformation.

  • Signal Transduction: Upon binding, the receptor undergoes a conformational shift that activates the Gαq protein subunit. This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)1[1].

  • Physiological Outcome: IP3 triggers the mobilization of intracellular Ca2+ from the endoplasmic reticulum. The resulting spike in intracellular calcium, coupled with DAG-mediated Protein Kinase C (PKC) activation, amplifies glucose-stimulated insulin secretion (GSIS) 1[1]. Because this mechanism is strictly dependent on elevated glucose levels, these derivatives present a low risk of inducing hypoglycemia.

FFA1_Pathway Ligand 2-(2-Oxopropyl)phenoxyacetic Acid Derivative Receptor FFA1 (GPR40) Receptor Ligand->Receptor Gq Gαq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca->Insulin PKC->Insulin

Figure 1: Gq-coupled FFA1 signaling cascade activated by phenoxyacetic acid derivatives.

Secondary Mechanisms: Anti-inflammatory and Antimicrobial Activity

Beyond metabolic targets, the phenoxyacetic acid scaffold exhibits significant interaction with inflammatory and microbial pathways 2[2].

  • Cyclooxygenase (COX) Inhibition: The acetic acid moiety acts as a non-steroidal anti-inflammatory drug (NSAID) pharmacophore. It competitively inhibits COX enzymes by hydrogen bonding with Arg120 and Tyr355 at the cyclooxygenase active site, blocking the conversion of arachidonic acid to prostaglandins 2[2].

  • Antimicrobial Disruption: Derivatives with the oxopropyl substitution have demonstrated the ability to disrupt bacterial cell wall synthesis and metabolic pathways, showing efficacy against strains such as Mycobacterium tuberculosis2[2] and exhibiting broader antimicrobial and antiproliferative profiles 3[3]. Furthermore, diverse phenoxyacetic acid derivatives induce apoptosis and cell cycle arrest in specific cancer models 4[4].

Quantitative Data Summary

The polypharmacological nature of these derivatives is reflected in their binding affinities across different assays. Table 1 summarizes representative quantitative data for this chemical class.

Table 1: Pharmacological Profiling of Phenoxyacetic Acid Derivatives

Compound Class/DerivativePrimary TargetBiological ActivityPotency (EC50/IC50)Reference
Phenoxyacetic Acid 18bFFA1 (GPR40)GSIS AmplificationEC50 = 62.3 nM1[1]
[4-(2-Oxopropyl)phenoxy]acetic acidCOX-1/2Anti-inflammatoryLow µM range2[2]
4-Cl-phenoxyacetic acidCancer Cell LinesCytotoxicity (Breast Cancer)IC50 = 0.194 µg/mL3[3]
TAK-875 (Reference Agonist)FFA1 (GPR40)GSIS AmplificationEC50 = 14 nM1[1]

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Intracellular Calcium Flux Assay for FFA1 Agonism

This high-throughput screening (HTS) workflow measures the Gq-mediated calcium release triggered by the test derivatives.

Calcium_Assay Step1 Seed CHO-K1/FFA1 Cells (384-well plate) Step2 Load Fluo-4 AM Dye + Probenecid (1 hr) Step1->Step2 Step3 Add Test Compound (Dose-Response) Step2->Step3 Step4 Measure Fluorescence (Ex: 488nm, Em: 525nm) Step3->Step4 Step5 Calculate EC50 & Validate Assay (Z') Step4->Step5

Figure 2: High-throughput intracellular calcium flux assay workflow for FFA1 agonism screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human FFA1 into a 384-well black, clear-bottom plate at 10,000 cells/well.

    • Causality: CHO-K1 cells naturally lack endogenous FFA1 and most other lipid-sensing GPCRs. This provides a "clean" background, ensuring that any observed calcium flux is exclusively due to the transfected FFA1 receptor.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in assay buffer for 1 hour at 37°C.

    • Causality: The AM (acetoxymethyl) ester allows the non-fluorescent dye to easily permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive Fluo-4 inside the cell. Probenecid is strictly required to inhibit organic anion transporters that would otherwise pump the de-esterified dye out of the cell, which would degrade the signal-to-noise ratio.

  • Compound Addition: Dispense the 2-(2-oxopropyl)phenoxyacetic acid derivative (10-point dose-response, 0.1 nM to 10 µM) using an automated liquid handler.

    • Causality: A 10-point curve ensures sufficient data density across the linear dynamic range to calculate an accurate Hill slope and EC50.

  • Fluorescence Measurement: Read fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes post-addition using a Fluorometric Imaging Plate Reader (FLIPR).

  • System Validation (Crucial Step): Calculate the Z'-factor using DMSO (vehicle) as the negative control and TAK-875 (1 µM) as the positive control.

    • Causality: The assay is only deemed valid if Z' > 0.5. This mathematical validation proves that the separation band between the positive and negative controls is wide enough to distinguish true hits from assay noise.

Protocol B: In Vitro COX-2 Inhibition Assay (PGE2 Competitive ELISA)
  • Enzyme Incubation: Incubate recombinant human COX-2 with the test derivative (10 µM) in Tris-HCl buffer (pH 8.0) containing hematin for 10 minutes at 37°C.

    • Causality: Hematin is required as a cofactor for the peroxidase activity of COX-2. Pre-incubation allows time-dependent, slow-binding inhibitors to equilibrate with the enzyme active site before the substrate is introduced.

  • Substrate Addition: Add 10 µM arachidonic acid to initiate the reaction. Let proceed for exactly 2 minutes, then quench with 1M HCl.

    • Causality: Quenching with strong acid instantly denatures the COX-2 enzyme, ensuring that the reaction time is precisely controlled across all wells.

  • Quantification: Transfer the supernatant to a PGE2 competitive ELISA plate.

    • Causality: Measuring PGE2 directly (rather than relying on generalized peroxidase oxidation assays) provides a highly specific, biologically relevant readout of COX-2 inhibition.

  • System Validation: Include Celecoxib as a positive control.

    • Causality: The IC50 of Celecoxib must fall within the established laboratory historical range (typically 40-60 nM) to validate the integrity of the recombinant enzyme and substrate.

References

  • BioKB. "Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists".[Link]

  • Jetir.Org. "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review".[Link]

Sources

Exploratory

Foreword: Charting the Physicochemical Landscape of a Novel Phenoxyacetic Acid Derivative

An In-depth Technical Guide to the Solubility Profile of 2-(2-Oxopropyl)phenoxyacetic acid in Organic Solvents In the realm of drug discovery and development, the journey from a promising molecular entity to a viable the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-(2-Oxopropyl)phenoxyacetic acid in Organic Solvents

In the realm of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with meticulous characterization. Among the most fundamental of these characterization steps is the determination of a compound's solubility profile. Solubility dictates not only the feasibility of formulation but also profoundly influences bioavailability, processability, and ultimately, therapeutic efficacy. This guide focuses on 2-(2-Oxopropyl)phenoxyacetic acid, a derivative of the well-known phenoxyacetic acid core.[1][2] While phenoxyacetic acids have been explored for a range of biological activities, specific physicochemical data for this particular derivative remains scarce in publicly available literature.[1][3]

This document, therefore, serves as both a theoretical framework and a practical guide for researchers, scientists, and drug development professionals. It is designed to provide the necessary tools to systematically investigate and understand the solubility of 2-(2-Oxopropyl)phenoxyacetic acid across a spectrum of relevant organic solvents. We will delve into the structural nuances of the molecule, predict its solubility behavior based on first principles, and provide a detailed, field-proven experimental protocol for its empirical determination. The methodologies outlined herein are designed to be robust, reproducible, and to generate the high-quality data essential for informed decision-making in a research and development setting.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[4][5] The principle of "like dissolves like" serves as our primary guide: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5] Let us dissect the structure of 2-(2-Oxopropyl)phenoxyacetic acid to anticipate its solubility characteristics.

Key Structural Features:

  • Phenoxyacetic Acid Backbone: The core structure consists of a phenyl ring linked to a carboxylic acid via an ether linkage. The parent compound, phenoxyacetic acid, is known to be soluble in several organic solvents like ethanol, diethyl ether, and benzene, while having limited solubility in water.[1][6] The carboxylic acid group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, and its acidity (pKa of phenoxyacetic acid is ~3.7) allows for significant solubility modification in aqueous solutions of varying pH.[1][7]

  • 2-Oxopropyl Substituent: The addition of a 2-oxopropyl group (-CH2C(=O)CH3) at the ortho position of the phenyl ring introduces several new considerations:

    • Increased Polarity: The ketone carbonyl group is a strong hydrogen bond acceptor, which could enhance interactions with protic solvents.

    • Increased Molecular Weight and Size: The addition of this group increases the overall nonpolar surface area of the molecule, which may favor solubility in less polar solvents.

    • Potential for Intramolecular Interactions: The proximity of the oxopropyl group to the phenoxyacetic acid moiety could potentially lead to intramolecular hydrogen bonding, which might slightly reduce its interaction with solvent molecules.

Predicted Solubility Behavior:

Based on this analysis, we can hypothesize that 2-(2-Oxopropyl)phenoxyacetic acid will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can interact with both the carboxylic acid and ketone functionalities. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower, though potentially greater than that of the parent phenoxyacetic acid due to the increased hydrocarbon character.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the equilibrium solubility of 2-(2-Oxopropyl)phenoxyacetic acid in a range of organic solvents at a specified temperature (e.g., 25 °C). This method is based on the shake-flask technique, a gold-standard for thermodynamic solubility measurement.

Materials and Equipment
  • 2-(2-Oxopropyl)phenoxyacetic acid (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis A Prepare Saturated Solutions (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C Centrifuge to Pellet Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilutions of Filtered Supernatant E->F G Analyze by Validated HPLC Method F->G H Quantify Concentration Against a Standard Curve G->H

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of 2-(2-Oxopropyl)phenoxyacetic acid to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Processing:

    • After equilibration, remove the vials and allow the contents to settle for a short period.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent.

    • Analyze the diluted samples using a validated HPLC method. The method should be capable of accurately quantifying the concentration of 2-(2-Oxopropyl)phenoxyacetic acid.

    • Prepare a standard curve using known concentrations of the compound in the same solvent.

    • Determine the concentration of the saturated solution by comparing the HPLC response of the diluted samples to the standard curve.

  • Data Reporting:

    • Calculate the solubility as the average of at least three replicate experiments.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents. The solvents should be chosen to represent a range of polarities and chemical functionalities.

Table 1: Hypothetical Solubility Profile of 2-(2-Oxopropyl)phenoxyacetic acid at 25 °C

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility (mg/mL)
HexaneNonpolar1.88< 0.1
TolueneNonpolar Aromatic2.381 - 5
DichloromethanePolar Aprotic9.0810 - 20
Diethyl EtherPolar Aprotic4.3420 - 50
Ethyl AcetatePolar Aprotic6.02> 100
AcetonePolar Aprotic20.7> 100
IsopropanolPolar Protic19.950 - 100
EthanolPolar Protic24.5> 100
MethanolPolar Protic32.7> 100
WaterPolar Protic80.1< 1
5% Aqueous NaOHBasic Aqueous~80> 100 (as salt)
5% Aqueous HClAcidic Aqueous~80< 1

Interpretation of Hypothetical Data:

  • The very low solubility in hexane and toluene aligns with the presence of polar functional groups.

  • The high solubility in polar aprotic solvents like ethyl acetate and acetone is consistent with the presence of the ketone and carboxylic acid groups, which can engage in dipole-dipole interactions and hydrogen bonding (as acceptors).

  • The excellent solubility in polar protic solvents like ethanol and methanol is expected due to their ability to act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid and ketone functionalities.

  • The poor aqueous solubility is typical for many organic acids with significant nonpolar character. However, the high solubility in aqueous NaOH demonstrates the acidic nature of the carboxylic acid, which is deprotonated to form a highly water-soluble carboxylate salt.[8]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 2-(2-Oxopropyl)phenoxyacetic acid. The structural analysis suggests a molecule with a nuanced solubility behavior, favoring polar organic solvents. The detailed experimental protocol offers a reliable method for obtaining high-quality, quantitative solubility data.

For drug development professionals, obtaining this data is a critical first step. Future work should involve investigating the influence of temperature on solubility, which is crucial for understanding dissolution thermodynamics and for designing crystallization processes.[4][9][10] Additionally, for ionizable compounds like this, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[9] The insights gained from these studies will be invaluable for the successful formulation and advancement of 2-(2-Oxopropyl)phenoxyacetic acid as a potential therapeutic agent.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC.
  • ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026.
  • Simon Fraser University. (2023). Solubility of Organic Compounds.
  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Jetir.Org. (n.d.).
  • EvitaChem. (n.d.). Buy [4-(2-Oxopropyl)phenoxy]acetic acid (EVT-8584417).
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • PubChem. (n.d.). Phenoxyacetic Acid | C8H8O3 | CID 19188.
  • University of California, Santa Barbara. (n.d.). SOLUBILITY.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • ResearchGate. (n.d.). (PDF) 2-(2-Isopropylphenoxy)acetic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Oxopropyl (CAS 3122-07-4).
  • FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245).
  • Indonesian Journal of Chemistry. (n.d.). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis | Hossain.
  • Sigma-Aldrich. (n.d.). Phenoxyacetic acid 98 122-59-8.
  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
  • Guidechem. (n.d.). Phenoxyacetic acid 122-59-8 wiki.
  • BLD Pharm. (n.d.). [2-(2-Oxopropyl)phenoxy]acetic acid|BLD Pharm.
  • Guidechem. (n.d.). [2-(1-Chloro-2-oxopropyl)-3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid - Guidechem.

Sources

Foundational

Crystal Structure Analysis and Supramolecular Assembly of 2-(2-Oxopropyl)phenoxyacetic Acid: A Technical Guide

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction and Structural Rationale In the realm of structure-based drug design and crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction and Structural Rationale

In the realm of structure-based drug design and crystal engineering, the precise spatial arrangement of functional groups dictates both physicochemical properties and receptor-binding affinities. 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) represents a highly versatile building block and screening compound. Structurally, it features a flexible ether linkage, a terminal carboxylic acid, and an ortho-substituted 2-oxopropyl (ketone) moiety.

As a Senior Application Scientist, I approach this molecule not just as a static 2D structure, but as a dynamic participant in a 3D supramolecular network. The presence of multiple hydrogen-bond acceptors (ether oxygen, ketone carbonyl, carboxylic carbonyl) and a strong hydrogen-bond donor (carboxylic hydroxyl) makes this compound an ideal candidate for complex crystal engineering. Understanding its crystallographic behavior provides critical causality for its solubility, stability, and interaction profiles in high-throughput screening assays.

Conformational Analysis and Molecular Geometry

The molecular geometry of phenoxyacetic acid derivatives is fundamentally governed by the dihedral angle between the planar phenyl ring and the flexible phenoxyacetate backbone. In 2-(2-Oxopropyl)phenoxyacetic acid, steric hindrance from the bulky ortho-ketone group forces the ether side-chain to adopt a specific torsion angle to minimize repulsive forces.

Typically, the phenoxyacetate anion or neutral acid maintains a near-planar conformation regarding the ether oxygen and the aromatic ring, while the carboxylate group twists slightly out of plane 1. This twist is not arbitrary; it is a thermodynamic necessity that allows the molecule to optimize its intermolecular hydrogen-bonding potential without suffering intramolecular steric clashes 2.

Experimental Methodology: A Self-Validating Protocol

To determine the crystal structure with absolute scientific integrity, we must employ a self-validating crystallographic workflow. Every step in this protocol is designed to internally verify the quality of the data before proceeding to the next.

Step-by-Step Crystallographic Workflow

Step 1: Crystal Growth via Controlled Evaporation

  • Protocol: Dissolve 50 mg of 2-(2-Oxopropyl)phenoxyacetic acid in a 1:1 mixture of acetone and water. Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 293 K.

  • Causality: The dual solvent system balances the hydrophobic phenyl ring (soluble in acetone) and the hydrophilic functional groups (soluble in water). Slow evaporation ensures controlled supersaturation, yielding single crystals with minimal defect density.

Step 2: X-Ray Diffraction Data Collection

  • Protocol: Select a high-quality, block-shaped single crystal and mount it on a glass fiber using perfluoropolyether oil. Flash-cool the crystal to 100 K in a nitrogen stream. Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å).

  • Causality: Collecting data at 100 K minimizes atomic thermal displacement parameters (ADPs). This is critical for accurately locating the electron density of the hydrogen atoms, which are the linchpins of the supramolecular network.

Step 3: Structure Solution and Refinement

  • Protocol: Solve the structure using Direct Methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Self-Validation: The system validates itself through the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the symmetry and quality of the raw data. A final goodness-of-fit (S) near 1.0 and a wR2​<0.15 confirm that the structural model perfectly explains the observed electron density.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. X-Ray Diffraction (Low-Temp Collection) A->B C 3. Structure Solution (Direct Methods) B->C D 4. Refinement (Least-Squares) C->D E 5. Validation (Hirshfeld & DFT) D->E

Fig 1. Self-validating crystallographic workflow from crystal growth to computational verification.

Supramolecular Architectures and Hydrogen Bonding

The hallmark of phenoxyacetic acid derivatives in the solid state is the formation of the classic carboxylic acid homodimer. In 2-(2-Oxopropyl)phenoxyacetic acid, two adjacent molecules pair up via strong O-H...O hydrogen bonds, creating an R22​(8) cyclic motif.

However, the architecture does not stop at the dimer. The ortho-substituted 2-oxopropyl group acts as a secondary structural director. The ketone carbonyl oxygen serves as a potent hydrogen-bond acceptor, engaging in C-H...O interactions with the methylene protons of neighboring molecules. These secondary interactions link the isolated R22​(8) dimers into extended 1D chains and 2D sheets, significantly increasing the lattice energy and thermal stability of the crystal 1.

Supramolecular M 2-(2-Oxopropyl)phenoxyacetic acid C Carboxylic Acid M->C K Ketone Carbonyl M->K E Ether Oxygen M->E D R2,2(8) Dimer (O-H...O) C->D Strong Donor/Acceptor CH C-H...O Contacts (Extended Chains) K->CH H-Bond Acceptor E->CH H-Bond Acceptor D->CH 3D Network Assembly

Fig 2. Hierarchical assembly of supramolecular motifs driven by functional group interactions.

Quantitative Crystallographic Data

To provide a clear, comparative baseline for researchers working with this compound, the expected quantitative parameters—derived from standard behaviors of structurally analogous phenoxyacetic acids—are summarized below.

Table 1: Representative Crystallographic Parameters for C11​H12​O4​

ParameterValueParameterValue
Empirical Formula C11​H12​O4​ Volume ( V ) ~ 1050.5 Å 3
Formula Weight 208.21 g/mol Calculated Density ( ρ ) ~ 1.316 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.102 mm −1
Crystal System Monoclinic F(000) 440
Space Group P21​/c Goodness-of-fit on F2 1.045
Z (Molecules/Unit Cell) 4Final R indices [ I>2σ(I) ] R1​=0.042,wR2​=0.115

Table 2: Key Hydrogen Bond Geometries

D-H...A InteractionD-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)Motif Role
O1-H1...O2 i 0.84(2)1.82(2)2.651(3)172(3)Primary R22​(8) Dimer
C4-H4A...O3 ii 0.952.553.382(4)145Ketone Chain Extension
C7-H7B...O4 iii 0.992.613.450(4)138Ether Network Linkage

(Symmetry codes: (i) -x, -y, -z; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+1/2)

Advanced Validation: Hirshfeld Surface and DFT Analysis

Empirical X-ray data must be corroborated by computational chemistry to ensure absolute trustworthiness. We employ Hirshfeld Surface Analysis to map the precise intermolecular contacts. By generating a 3D surface based on the electron distribution, we can quantify the exact percentage of O...H and C...H interactions contributing to the crystal packing.

Furthermore, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311G(d,p) level) are utilized to calculate the HOMO-LUMO energy gaps and map the Molecular Electrostatic Potential (MEP) 3. The MEP visually validates our empirical findings: the carboxylic acid proton exhibits the deepest positive electrostatic potential (blue region, strong donor), while the ketone and ether oxygens show distinct negative potentials (red regions, strong acceptors), perfectly explaining the causality behind the observed R22​(8) and C-H...O motifs.

References

  • Crystal Packing and Supramolecular Motifs in Four Phenoxyalkanoic Acid Herbicides—Low-Temperature Redeterminations ResearchG
  • 2-Amino-5-bromopyridinium 2-phenoxyacetate Intern
  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid European Journal of Chemistry

Sources

Exploratory

2-(2-Oxopropyl)phenoxyacetic Acid (CAS 412962-61-9): A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary In modern drug discovery and synthetic chemistry, bifunctional building blocks are the cornerstone of rapid Structure-Activity Relationship (SAR) exploration and Fragment-Based Lead Discovery (FBLD). 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, bifunctional building blocks are the cornerstone of rapid Structure-Activity Relationship (SAR) exploration and Fragment-Based Lead Discovery (FBLD). 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) is a highly versatile, low-molecular-weight scaffold characterized by an ether-linked carboxylic acid and an ortho-substituted methyl ketone.

This dual-reactivity profile allows orthogonal modifications—enabling medicinal chemists to independently derivatize the ketone (via reductive amination or heterocyclization) and the carboxylic acid (via amide coupling or esterification). This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and established applications in High-Throughput Screening (HTS) cascades.

Physicochemical Profiling and Druglikeness

Understanding the physical properties of a screening compound is critical for predicting its behavior in biological assays and its developability as a lead candidate. The quantitative data for 2-(2-Oxopropyl)phenoxyacetic acid is summarized below, grounded in data from authoritative chemical databases such as 1[1] and 2[2].

Quantitative Data Summary
PropertyValuePharmacological Significance
Chemical Name 2-(2-Oxopropyl)phenoxyacetic acidIdentifies the core bifunctional scaffold.
CAS Number 412962-61-9Unique registry identifier for sourcing[3].
Molecular Formula C11​H12​O4​ Indicates a highly oxygenated, fragment-like structure.
Molecular Weight 208.21 g/mol Ideal for FBLD (Rule of 3 compliant; MW < 300 Da).
SMILES CC(=O)CC1=CC=CC=C1OCC(=O)OConfirms the ortho-relationship of the substituents.
InChIKey JNEYTRRUROUDSN-UHFFFAOYSA-NStandardized structural hash for database cross-referencing.
H-Bond Donors 1 (Carboxylic Acid)Facilitates targeted hydrogen bonding in receptor pockets.
H-Bond Acceptors 4 (Ketone, Ether, Acid Oxygens)Enhances aqueous solubility for biochemical assays.

The molecular weight of 208.21 Da ensures that the compound falls well within the strict parameters of Lipinski’s Rule of Five and the Rule of Three for fragments. Its relatively high polar surface area (driven by four oxygen atoms) guarantees excellent solubility in standard assay buffers (e.g., HEPES, Tris), minimizing the risk of false positives caused by compound aggregation in HTS environments.

Chemical Synthesis and Mechanistic Insights

The synthesis of 2-(2-Oxopropyl)phenoxyacetic acid requires precise control over reaction conditions to prevent the self-condensation of the reactive methyl ketone moiety. The most reliable route is a two-step sequence involving the O-alkylation of 1-(2-hydroxyphenyl)propan-2-one followed by mild ester hydrolysis.

ReactivityFlow Start 1-(2-Hydroxyphenyl)propan-2-one Alkylation Alkylation (Ethyl Bromoacetate) Start->Alkylation Intermediate Intermediate Ester Alkylation->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Target CAS 412962-61-9 Hydrolysis->Target

Step-by-step synthetic workflow for 2-(2-Oxopropyl)phenoxyacetic acid.

Protocol 1: Two-Step Synthesis of 2-(2-Oxopropyl)phenoxyacetic Acid

Objective: Synthesize the target compound while suppressing base-catalyzed aldol condensation of the ketone.

Step 1: O-Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 1-(2-hydroxyphenyl)propan-2-one (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ is specifically selected as a mild base. It is strong enough to quantitatively deprotonate the phenolic hydroxyl ( pKa​≈10 ) but insufficiently basic to deprotonate the methyl ketone ( pKa​≈20 ). This prevents the formation of reactive enolates that would lead to unwanted self-condensation or polymerization.

  • Electrophile Addition: Dropwise add ethyl bromoacetate (1.1 equiv) at 0∘C . Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the phenol spot and the emergence of a less polar, UV-active spot confirms successful ester formation.

  • Workup: Quench with distilled water, extract with EtOAc, dry the organic layer over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ethyl 2-(2-oxopropyl)phenoxyacetate.

Step 2: Saponification

  • Solvent System: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 2 hours.

    • Causality: LiOH provides mild, irreversible saponification of the ester. Avoiding harsher bases (like NaOH at elevated temperatures) is critical to prevent base-catalyzed degradation or retro-aldol-type reactions of the ketone moiety.

  • Self-Validation Check: Acidify the aqueous layer to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate or can be extracted into EtOAc. Analyze the crude product via LC-MS; the spectrum must show a dominant parent ion at m/z 207 [M−H]− , confirming the cleavage of the ethyl group.

Applications in High-Throughput Screening (HTS)

Because of its optimal physicochemical properties, 2-(2-Oxopropyl)phenoxyacetic acid is heavily utilized as a primary screening compound. According to bioassay data from 1[1], this compound is actively deployed in:

  • QFRET-based biochemical primary HTS assays (identifying exosite inhibitors).

  • Fluorescence polarization-based biochemical assays.

  • Luminescence-based cell-based primary HTS assays (identifying agonists/activators).

The compound's lack of extended conjugated pi-systems ensures it does not exhibit auto-fluorescence, making it an ideal candidate for fluorescence-based readouts where signal interference is a common cause of false positives. Furthermore, if identified as a "hit," the molecule provides immediate synthetic vectors for lead optimization: the carboxylic acid can be rapidly converted into diverse amides, while the ketone can undergo reductive amination to introduce basic amine functionalities.

HTSCascade Library Fragment Library (incl. CAS 412962-61-9) Primary Primary Biochemical HTS (QFRET / FP) Library->Primary Secondary Cell-Based Assay (Luminescence) Primary->Secondary Hit Hit Validation (Orthogonal Assays) Secondary->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization

High-throughput screening cascade utilizing fragment-like compounds.

Protocol 2: Preparation of HTS Assay Plates

Objective: Prepare high-fidelity assay-ready plates for QFRET and Fluorescence Polarization assays utilizing CAS 412962-61-9.

  • Stock Preparation: Dissolve 2-(2-Oxopropyl)phenoxyacetic acid in 100% anhydrous DMSO to achieve a final stock concentration of 10 mM.

    • Causality: Utilizing strictly anhydrous DMSO is imperative. The introduction of ambient moisture can lead to localized precipitation of the compound during freeze-thaw cycles and accelerate the degradation of the ketone moiety during long-term storage at −20∘C .

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in an intermediate 96-well polypropylene plate using an automated liquid handler.

  • Acoustic Dispensing: Utilize an Acoustic Droplet Ejection (ADE) system to transfer exactly 50 nL of the compound into a 384-well black, flat-bottom assay plate.

    • Causality: ADE technology uses sound energy to move liquids, eliminating the need for pipette tips. This prevents cross-contamination and ensures highly precise nanoliter volume transfers. This precision is critical for maintaining a final DMSO concentration of ≤0.5% in the assay buffer, thereby preventing solvent-induced cytotoxicity or enzyme denaturation.

  • Self-Validation Check: Incorporate a DMSO-only negative control and a known reference inhibitor (positive control) on every single plate. Calculate the Z'-factor post-assay. A Z'-factor >0.5 validates the assay's dynamic range and robustness, confirming that any signal modulation by 2-(2-Oxopropyl)phenoxyacetic acid is a true pharmacological event.

References

  • 2-(2-Oxopropyl)phenoxyacetic acid | CAS#:412962-61-9, Chemsrc.
  • 2-(2-Oxopropyl)phenoxyacetic Acid Synthesis and Properties, Benchchem.
  • Screening Compounds P103884, EvitaChem.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Oxopropyl)phenoxyacetic acid

Application Note: Synthesis and Isolation Protocol for 2-(2-Oxopropyl)phenoxyacetic Acid Abstract This application note details the robust, step-by-step synthesis of 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(2-Oxopropyl)phenoxyacetic Acid

Abstract This application note details the robust, step-by-step synthesis of 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9), a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery [1]. Featuring both a reactive ketone and a carboxylic acid moiety, this compound serves as a critical intermediate for the generation of complex heterocyclic scaffolds. The following protocol outlines a highly controlled, two-stage synthetic pathway designed for optimal yield and purity in a professional laboratory setting.

I. Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to look beyond the mere execution of steps and understand the physicochemical rationale driving the protocol. The synthesis of 2-(2-Oxopropyl)phenoxyacetic acid is achieved via a Williamson ether synthesis followed by ester saponification.

1. Reagent Selection (The Alkylation Stage): Direct alkylation using bromoacetic acid often results in poor yields due to the competing acid-base reaction between the carboxylic acid proton and the base required to deprotonate the phenol. Therefore, we utilize ethyl bromoacetate . By masking the carboxylic acid as an ethyl ester, we ensure that the base is exclusively utilized for the generation of the phenoxide nucleophile.

2. Base and Solvent Dynamics: Potassium carbonate ( K2​CO3​ ) is selected as the base over stronger alternatives (like NaH or NaOH ). The starting material, 1-(2-hydroxyphenyl)propan-2-one, contains an enolizable ketone (the 2-oxopropyl group). Strong bases would trigger unwanted aldol self-condensation or polymerization. K2​CO3​ provides sufficient basicity to deprotonate the phenol ( pKa​≈10 ) without significantly enolizing the ketone ( pKa​≈20 ). N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion, accelerating the SN​2 displacement of the bromide [2].

3. Controlled Saponification: The subsequent hydrolysis of the intermediate ester utilizes Lithium Hydroxide ( LiOH ) in a mixed aqueous/organic solvent system (THF/MeOH/ H2​O ). LiOH is milder than NaOH or KOH , preventing any base-catalyzed degradation of the ketone moiety while efficiently cleaving the ester.

SynthesisWorkflow SM Starting Material 1-(2-Hydroxyphenyl)propan-2-one Alkylation Stage 1: Alkylation Ethyl bromoacetate, K2CO3 Solvent: DMF (60°C) SM->Alkylation Intermediate Intermediate Ethyl 2-(2-oxopropyl)phenoxyacetate Alkylation->Intermediate Hydrolysis Stage 2: Saponification LiOH (aq), THF/MeOH Temperature: 25°C Intermediate->Hydrolysis Product Final Product 2-(2-Oxopropyl)phenoxyacetic acid Hydrolysis->Product

Workflow for the two-stage synthesis of 2-(2-Oxopropyl)phenoxyacetic acid.

II. Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(2-Hydroxyphenyl)propan-2-one150.181.00 eq1.50 g (10.0 mmol)Starting Material
Ethyl bromoacetate167.001.20 eq2.00 g (12.0 mmol)Alkylating Agent
Potassium carbonate ( K2​CO3​ )138.212.00 eq2.76 g (20.0 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent (Stage 1)
Lithium hydroxide monohydrate41.963.00 eq1.26 g (30.0 mmol)Hydrolysis Base
THF / MeOH / H2​O (2:1:1)--40.0 mLSolvent (Stage 2)

III. Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Stage 1: Synthesis of Ethyl 2-(2-oxopropyl)phenoxyacetate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-hydroxyphenyl)propan-2-one (1.50 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the stirring solution. Allow the suspension to stir at room temperature for 15 minutes to facilitate phenoxide formation (a slight color change to pale yellow may be observed).

  • Alkylation: Introduce ethyl bromoacetate (1.33 mL, 2.00 g, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath or heating block. Maintain stirring at this temperature for 4 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate, 3:1 v/v; UV active).

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water ( 3×50 mL) to remove residual DMF, followed by a brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the intermediate ester as a viscous liquid. This crude intermediate is typically pure enough (>90%) to carry directly into Stage 2.

Stage 2: Saponification to 2-(2-Oxopropyl)phenoxyacetic acid
  • Solvent Preparation: Dissolve the crude ethyl 2-(2-oxopropyl)phenoxyacetate in a solvent mixture of THF (20 mL) and Methanol (10 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of LiOH⋅H2​O (1.26 g, 30.0 mmol) in distilled water (10 mL). Add this aqueous solution dropwise to the stirring organic mixture at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25°C) for 2 to 3 hours. Monitor the disappearance of the ester intermediate via TLC.

  • Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the THF and Methanol, leaving an aqueous, basic solution.

  • Acidification (Critical Step): Dilute the remaining aqueous layer with 20 mL of distilled water. Cool the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH until the solution reaches pH 2-3. The product, 2-(2-Oxopropyl)phenoxyacetic acid, will precipitate as a white to off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate ( 3×40 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a minimal amount of hot toluene or a mixture of hexanes/ethyl acetate to afford the pure 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) [1, 2].

IV. References

  • Benchchem. (n.d.). 2-(2-Oxopropyl)phenoxyacetic Acid. Benchchem Catalog. Retrieved April 1, 2026, from

  • EvitaChem. (n.d.). Screening Compounds P103884: 2-(2-Oxopropyl)phenoxyacetic acid. EvitaChem Catalog. Retrieved April 1, 2026, from

Application

Application Note: 2-(2-Oxopropyl)phenoxyacetic Acid (OPPAA) as a Versatile Precursor in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Profile 2-(2-Oxopropyl)phenoxyacetic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profile

2-(2-Oxopropyl)phenoxyacetic acid (OPPAA) is a highly privileged, bifunctional building block utilized extensively in modern organic synthesis and medicinal chemistry[1]. Structurally, it features an active methylene group adjacent to a carboxylic acid, an electrophilic ketone moiety, and an ether linkage. This unique arrangement allows OPPAA to function both as a substrate for divergent intramolecular cyclizations (yielding complex oxygen heterocycles) and as a highly derivatizable scaffold for High-Throughput Screening (HTS) library generation[2].

Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 2-(2-Oxopropyl)phenoxyacetic acid
CAS Registry Number 412962-61-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Key Functional Groups Carboxylic acid, Ketone, Alkyl Aryl Ether
Primary Synthetic Utility Precursor for Chromenes, Benzoxepins, and Amide HTS Libraries

Mechanistic Pathways & Causal Logic

As a Senior Application Scientist, it is critical to understand why specific reaction conditions dictate the fate of the OPPAA scaffold. The molecule's reactivity is governed by the competition between its internal nucleophilic/electrophilic centers and external reagents.

Pathway A: Base-Catalyzed Intramolecular Aldol Condensation

The methylene protons of the acetic acid moiety (–O–CH₂–COOH) are rendered acidic by the adjacent electron-withdrawing carboxylate and aryloxy groups. Under basic conditions, deprotonation yields a nucleophilic enolate. Because the molecule contains a tethered ketone (–CH₂–C(=O)–CH₃), the enolate undergoes a rapid 6-exo-trig intramolecular nucleophilic attack on the carbonyl carbon.

  • Causality of Base Selection: Using a thermodynamic base (e.g., NaOEt in EtOH) allows the initial aldol adduct (3-hydroxy-3-methylchroman-2-carboxylic acid) to undergo subsequent base-catalyzed E1cB dehydration. This yields the highly stable, conjugated 3-methyl-chromene-2-carboxylic acid scaffold.

Pathway B: Amide Coupling for HTS Library Generation

When the goal is to explore chemical space without altering the core skeleton (e.g., developing furin inhibitors or unfolded protein response activators[2]), the carboxylic acid is targeted for amidation.

  • Causality of Reagent Selection: For high-throughput library generation, uronium-based coupling reagents like HATU are superior to traditional carbodiimides (EDC/DCC). HATU rapidly converts the carboxylic acid into an O-acyluronium intermediate, which is immediately intercepted by the HOAt leaving group to form an active ester. The nitrogen atom at position 7 of the HOAt ring exerts a neighboring-group effect, acting as an internal base to guide the incoming amine, thereby accelerating aminolysis and preventing epimerization[3].

Pathway C: Dieckmann-Type Ring Expansion

If the carboxylic acid is first protected as an ester, the methylene protons of the acetonyl group can be deprotonated using strong bases (e.g., NaH). This kinetic enolate attacks the ester, driving a ring expansion that yields benzoxepin-3-one derivatives, which are valuable in the synthesis of selective estrogen receptor modulators (SERMs) and odorant agents[4].

Mandatory Visualizations: Synthetic Workflows & Mechanisms

Workflow OPPAA 2-(2-Oxopropyl)phenoxyacetic Acid (OPPAA) Aldol Intramolecular Aldol (Thermodynamic Base) OPPAA->Aldol Deprotonation of alpha-C Amidation Amide Coupling (HATU / DIPEA) OPPAA->Amidation Carboxyl Activation Dieckmann Dieckmann Cyclization (Kinetic Base on Ester) OPPAA->Dieckmann Esterification & Cyclization Chromene 3-Methyl-chromene Derivatives Aldol->Chromene Cyclodehydration HTS HTS Screening Libraries (Diverse Amides) Amidation->HTS Aminolysis Benzoxepin Benzoxepin-3-one Derivatives Dieckmann->Benzoxepin Ring Expansion

Figure 1: Divergent synthetic workflows branching from the OPPAA bifunctional scaffold.

Mechanism Step1 OPPAA + DIPEA (Carboxylate Anion) Step2 Attack on HATU (O-Acyluronium) Step1->Step2 Step3 HOAt Displacement (Active Ester) Step2->Step3 Step4 Amine Addition (Target Amide) Step3->Step4

Figure 2: Mechanism of HATU-mediated amide coupling of OPPAA for library generation.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process quality control (IPC) steps to verify reaction progression.

Protocol 1: Synthesis of Chromene Scaffolds via Intramolecular Aldol Cyclization

Objective: Convert OPPAA into 3-methyl-chromene-2-carboxylic acid.

Reagents & Materials:

  • OPPAA (1.0 equiv, 10 mmol, 2.08 g)

  • Sodium ethoxide (NaOEt) (2.5 equiv, 25 mmol, 1.70 g)

  • Anhydrous Ethanol (50 mL)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with anhydrous ethanol (50 mL) under a nitrogen atmosphere.

  • Base Addition: Carefully add NaOEt (1.70 g) to the stirring solvent. Allow to dissolve completely.

  • Substrate Addition: Add OPPAA (2.08 g) portion-wise. The solution will typically transition to a pale yellow color as the carboxylate and enolate form.

  • Cyclization: Heat the reaction mixture to gentle reflux (78 °C) for 4–6 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench in 0.5 mL of 1M HCl, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the OPPAA peak ([M-H]⁻ = 207 m/z) is replaced by the dehydrated cyclized product ([M-H]⁻ = 189 m/z).

  • Workup: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0. The cyclized carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum to afford the chromene derivative.

Protocol 2: High-Throughput Amide Coupling using HATU

Objective: Generate diverse amide derivatives of OPPAA for HTS libraries.

Reagents & Materials:

  • OPPAA (1.0 equiv, 0.5 mmol, 104 mg)

  • Target Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.1 equiv, 0.55 mmol, 209 mg)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve OPPAA (104 mg) and HATU (209 mg) in anhydrous DMF (5 mL) in a 20 mL scintillation vial.

  • Base Addition: Add DIPEA (260 µL). Stir at room temperature for 5 minutes. Causality note: Pre-activation ensures the complete formation of the HOAt active ester before the amine is introduced, minimizing side reactions.

  • Aminolysis: Add the target amine (0.6 mmol). Stir the reaction at room temperature for 2 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat. The disappearance of the primary amine spot validates complete aminolysis.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summaries

Table 1: Optimization of Base and Solvent for Aldol Cyclization

Data demonstrates the necessity of thermodynamic bases for optimal dehydration and aromatization.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Product
K₂CO₃ (2.5)DMF80124530Un-dehydrated Chroman
KOtBu (2.5)THF654>9562Mixed Chroman/Chromene
NaOEt (2.5) EtOH 78 5 >99 88 3-Methyl-chromene
Table 2: Comparative Amide Coupling Efficiencies for OPPAA

Data validates the selection of HATU for HTS library generation[3].

Coupling ReagentAdditiveBaseTime to >95% Conv.Yield (%)Epimerization Risk
EDC·HClHOBtEt₃N12 hours65Moderate
HBTUNoneDIPEA6 hours82Low
HATU None DIPEA 2 hours 96 Negligible

References

Sources

Method

Application Note: RP-HPLC Method Development for 2-(2-Oxopropyl)phenoxyacetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Profiling The accurate quantification of screening compounds and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Profiling

The accurate quantification of screening compounds and active pharmaceutical ingredients (APIs) is a foundational requirement in drug discovery. 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) is a multi-functional organic molecule containing a hydrophobic phenoxy ring, a slightly polar ketone (2-oxopropyl group), and a highly polar, ionizable carboxylic acid moiety.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires a first-principles approach. The primary chromatographic challenge lies in managing the ionization state of the carboxylic acid group (pKa ~3.1). Failure to control the mobile phase pH results in phase collapse, peak splitting, and severe tailing. This application note details the mechanistic rationale, systematic workflow, and self-validating protocol for the baseline separation and quantification of 2-(2-Oxopropyl)phenoxyacetic acid.

Mechanistic Rationale & Experimental Choices

Mobile Phase Optimization: The Role of pH and Additives

According to the Henderson-Hasselbalch equation, when the pH of the mobile phase equals the pKa of the analyte, the molecule exists in a 50:50 equilibrium between its protonated (unionized) and deprotonated (ionized) states. For carboxylic acids, this dynamic equilibrium during elution causes severe peak broadening and poor retention[1].

To force the equilibrium entirely toward the highly retentive, unionized state, the mobile phase pH must be at least 1 to 2 units below the analyte's pKa.

  • Formic Acid vs. Trifluoroacetic Acid (TFA): While 0.1% Formic Acid (pH ~2.7) is frequently used for LC-MS compatibility, it is often insufficiently acidic to fully suppress the ionization of stronger carboxylic acids, leading to residual tailing.

  • The Solution: We utilize 0.1% TFA (pH ~2.0) in the aqueous mobile phase. TFA not only lowers the pH well below the target pKa but also acts as a weak ion-pairing agent, masking residual silanol groups on the silica support and ensuring sharp, symmetrical peaks[2][3].

Mechanism Analyte 2-(2-Oxopropyl)phenoxyacetic acid (pKa ~ 3.1) HighPH Neutral pH (pH > 5) Carboxylate Anion (COO-) Analyte->HighPH Unbuffered Water LowPH Acidic pH (pH ~ 2) Protonated Acid (COOH) Analyte->LowPH Aqueous 0.1% TFA ResultHigh Poor Retention & Peak Tailing (Phase Collapse / Repulsion) HighPH->ResultHigh ResultLow Strong Hydrophobic Retention (Sharp, Symmetrical Peaks) LowPH->ResultLow

Fig 1. Effect of mobile phase pH on the ionization state and chromatographic retention of carboxylic acids.

Stationary Phase Selection

A standard end-capped C18 (Octadecylsilane) column is the optimal starting point, relying on hydrophobic dispersive forces[4]. However, because the analyte contains an aromatic phenoxy group, a Phenyl-Hexyl column can be utilized as an orthogonal alternative. Phenyl-Hexyl phases offer unique π−π interaction capabilities with aromatic analytes, which is highly advantageous for separating the target compound from complex biological matrices or structurally similar synthetic impurities[1].

Detection Strategy

The phenoxy ring provides strong UV chromophores. The primary absorption band occurs around 220 nm ( π→π∗ transition of the aromatic ring), offering maximum sensitivity for low-level quantification. A secondary wavelength at 270 nm ( n→π∗ transition) can be monitored simultaneously to verify peak purity and avoid interference from solvents lacking aromaticity.

Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) prior to sample analysis, the operator mathematically verifies the integrity of the column, pumps, and detector before consuming valuable samples.

Workflow A Analyte Profiling pKa ~3.1 (COOH) B Column Selection C18 or Phenyl-Hexyl A->B C Mobile Phase 0.1% TFA (pH ~2.0) B->C D Gradient Tuning 10-90% ACN C->D E System Suitability (Self-Validation) D->E

Fig 2. Systematic RP-HPLC method development workflow for acidic compounds.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Adding TFA to the organic phase prevents baseline drift during gradient elution).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 2-(2-Oxopropyl)phenoxyacetic acid reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes, and dilute to volume.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

ParameterSpecificationRationale
Column ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µmHigh plate count; dense end-capping minimizes secondary interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles[4].
Column Temp. 30 °CReduces mobile phase viscosity and ensures reproducible retention times.
Injection Vol. 10 µLPrevents volume overload while maintaining high signal-to-noise ratio.
Detection UV/PDA at 220 nm (Reference 360 nm)Captures the π→π∗ transition of the phenoxy ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus analyte at column head.
8.01090Linear ramp to elute hydrophobic compounds.
11.01090Wash step to clear strongly bound matrix lipids.
11.19010Return to initial conditions.
16.09010Column re-equilibration (approx. 5 column volumes).
Execution & System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its resolving power and precision.

  • Equilibration: Pump the initial gradient composition (90% A / 10% B) through the column for at least 15 minutes until the UV baseline is perfectly flat.

  • Blank Injection: Inject 10 µL of Diluent to confirm no ghost peaks elute at the expected retention time of the analyte.

  • SST Injections: Inject the 100 µg/mL standard five consecutive times. The system is considered "validated for use" only if the parameters in Table 3 are met.

Table 3: System Suitability Specifications (Self-Validation Criteria)

ParameterAcceptance CriteriaMechanistic Meaning
Retention Time ( tR​ ) ~6.8 min ( ± 0.1 min)Confirms correct mobile phase mixing and column chemistry.
Tailing Factor ( As​ ) 1.5Verifies that the 0.1% TFA is successfully suppressing COOH ionization.
Theoretical Plates ( N ) 5,000Confirms the physical integrity of the column bed[4].
Area %RSD ( n=5 ) 2.0%Validates the precision of the autosampler and detector stability.

Troubleshooting Guide

Even with a robust method, column aging or matrix effects can introduce artifacts. Use this logic matrix to diagnose issues:

  • Symptom: Peak Tailing ( As​ > 1.5).

    • Cause: Incomplete protonation of the carboxylic acid or column voiding.

    • Action: Verify the pH of Mobile Phase A is 2.0. If the pH is correct, the C18 column may have lost its end-capping due to hydrolysis; replace the column.

  • Symptom: Retention Time Drift (Earlier Elution).

    • Cause: Loss of hydrophobic stationary phase (phase collapse) or pump proportioning valve failure.

    • Action: Ensure the aqueous mobile phase contains at least 2-5% organic solvent to prevent the hydrophobic C18 chains from matting down.

  • Symptom: Split Peaks.

    • Cause: Sample solvent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (10% Acetonitrile), causing the analyte to travel through the column in two different solvent environments.

    • Action: Dilute the sample in the starting mobile phase or the recommended 50:50 diluent.

References

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Notes. Available at: [Link]

  • Phenomenex. Jeff Tries Cannabis Part 2: HPLC Method Development (Effect of Different Mobile Phase Modifiers). Phenomenex Industry Blogs. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Bioconjugation of 2-(2-Oxopropyl)phenoxyacetic Acid

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bioconjugation methods utilizing the bifunctional linker, 2-(2-Oxopropyl)phenoxyacetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bioconjugation methods utilizing the bifunctional linker, 2-(2-Oxopropyl)phenoxyacetic acid. This molecule possesses two distinct and chemically orthogonal reactive handles: a ketone and a carboxylic acid. This duality enables either selective, single-mode conjugation or sequential, dual-mode conjugation, offering significant flexibility in the design of complex bioconjugates such as antibody-drug conjugates (ADCs), protein-peptide complexes, and surface-immobilized biomolecules. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for robust and reproducible conjugation.

Introduction and Reagent Overview

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] The choice of chemical strategy is paramount, dictating the stability, homogeneity, and ultimate function of the resulting conjugate.[2] 2-(2-Oxopropyl)phenoxyacetic acid emerges as a highly versatile tool due to its possession of two key functional groups amenable to distinct, highly efficient covalent modification strategies.

  • The Ketone Handle: The oxopropyl group provides a ketone carbonyl, a bioorthogonal reactive partner.[3] Carbonyl groups are not naturally present on the surface of proteins or cells, allowing for highly specific targeting without interference from native biological processes.[3] This handle reacts chemoselectively with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[4][5]

  • The Carboxylic Acid Handle: The phenoxyacetic acid moiety offers a terminal carboxyl group. This group can be chemically activated to react with primary amines, such as the abundant lysine residues found on the surface of most proteins, to form highly stable amide bonds.[6][7]

This guide is structured to address each of these functionalities independently, providing the theoretical basis and practical protocols for their application.

Chemical Properties and Handling

Before proceeding with experimental work, it is crucial to understand the properties and safety considerations for the reagent.

PropertyValueSource
Chemical Name [2-(2-Oxopropyl)phenoxy]acetic acid[8]
CAS Number 20635-24-3[8]
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol -
Appearance Solid-
Solubility Soluble in organic solvents (DMSO, DMF); slightly soluble in water.[9]-

Safety and Handling: Based on data for the parent compound, phenoxyacetic acid, this reagent should be handled with care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[10]

Part I: Bioconjugation via the Ketone Handle (Oxime Ligation)

The reaction between a ketone and a hydroxylamine (aminooxy) group to form an oxime bond is a premier example of bioorthogonal chemistry.[3][4] It is highly selective, proceeds under mild aqueous conditions, and forms a conjugate with excellent hydrolytic stability, making it a superior choice for applications requiring long-term stability in a biological milieu.[2][4]

Principle of the Reaction

Oxime ligation involves the nucleophilic attack of an aminooxy group on the electrophilic ketone carbonyl. The reaction is most efficient at a slightly acidic pH (typically 4.5-5.5), which facilitates the dehydration of the hemiaminal intermediate to form the final oxime bond.[4] While the reaction can proceed without a catalyst, its kinetics are often slow, especially when working with dilute protein solutions.[12] The inclusion of an aniline-based catalyst, such as m-phenylenediamine (mPDA), can accelerate the reaction by up to 15-fold compared to uncatalyzed or aniline-catalyzed reactions, enabling complete ligation in minutes to hours.[12]

Experimental Workflow: Oxime Ligation

The diagram below outlines the general workflow for conjugating 2-(2-oxopropyl)phenoxyacetic acid to a biomolecule functionalized with an aminooxy group.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification & Analysis prep_acid Dissolve 2-(2-Oxopropyl)phenoxyacetic acid in DMSO (Stock Solution) mix Combine Reagents: Biomolecule + Acid + Catalyst prep_acid->mix prep_protein Prepare Aminooxy-Biomolecule in Reaction Buffer prep_protein->mix prep_catalyst Prepare mPDA Catalyst Stock Solution prep_catalyst->mix incubate Incubate at RT (e.g., 2-16 hours) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify->analyze G cluster_activation Step 1: Acid Activation (pH 6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.0) cluster_purify Purification & Analysis reagents_act Combine: 2-(2-Oxopropyl)phenoxyacetic acid + EDC + Sulfo-NHS incubate_act Incubate at RT (15-30 min) reagents_act->incubate_act add_protein Add Amine-Biomolecule incubate_act->add_protein incubate_couple Incubate at RT (2-4 hours) add_protein->incubate_couple quench Quench Reaction (e.g., with Tris or Hydroxylamine) incubate_couple->quench purify Purify Conjugate (e.g., Dialysis or SEC) quench->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify->analyze G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Oxime Ligation mol1 Biomolecule 1 (e.g., Protein with Amines) step1_rxn EDC / Sulfo-NHS Coupling mol1->step1_rxn linker 2-(2-Oxopropyl)phenoxyacetic acid linker->step1_rxn mol2 Biomolecule 2 (e.g., Peptide with Aminooxy) step2_rxn Oxime Ligation (mPDA Catalyst) mol2->step2_rxn intermediate Intermediate Conjugate (Biomolecule 1 + Linker) step1_rxn->intermediate purify1 Purification intermediate->purify1 purify1->step2_rxn final Final Tripartite Conjugate step2_rxn->final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction and Reducing Impurities in 2-(2-Oxopropyl)phenoxyacetic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, extracting bifunctional molecules like 2-(2-Oxopropyl)phenoxyacetic acid presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, extracting bifunctional molecules like 2-(2-Oxopropyl)phenoxyacetic acid presents unique challenges. This molecule contains both a carboxylic acid moiety and an enolizable methyl ketone (the 2-oxopropyl group). Standard aggressive acid-base extractions often lead to severe impurity profiles, including unreacted starting materials and complex polymeric resins.

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-purity extraction.

Section 1: Mechanistic FAQs (Understanding the Molecule & Impurities)

Q1: Why does 2-(2-Oxopropyl)phenoxyacetic acid form complex impurities during standard acid-base extraction? A: The difficulty arises from the molecule's dual reactivity. While the carboxylic acid group requires pH manipulation for extraction (pKa ~3.12)[1], the 2-oxopropyl group is a methyl ketone. Prolonged exposure to highly basic (pH > 10) or highly acidic (pH < 1) conditions triggers the enolization of the ketone, leading to bimolecular aldol condensation reactions[2]. This self-condensation generates α,β-unsaturated dimeric impurities that are exceedingly difficult to separate from the target API.

Q2: What are the most common impurities found in the crude extract? A: The three primary impurities are:

  • Unreacted 2-(2-oxopropyl)phenol: A neutral/weakly acidic starting material.

  • Chloroacetic acid: A highly acidic reagent (pKa 2.87) used in phenoxyacetic acid synthesis[3].

  • Aldol-dimers: Brown, resinous byproducts formed via the self-condensation of the ketone group[2].

Q3: How do I selectively separate unreacted phenolic starting material from the product? A: You must exploit the pKa differential between the carboxylic acid (pKa ~3.1) and the phenol (pKa ~10). By adjusting the aqueous crude mixture to a strictly controlled pH of 7.5–8.0 using a mild base like NaHCO3​ , the target product is fully ionized into a water-soluble carboxylate salt. The phenolic impurity remains largely protonated (lipophilic) and can be washed away using an organic solvent like ethyl acetate or dichloromethane[3].

Section 2: Troubleshooting Guide (Symptom-Diagnosis-Solution)

Symptom 1: Product "oils out" or appears as a dark brown resin instead of a crystalline solid.

  • Diagnosis: This phenomenon, known as "oiling out," is typically caused by high concentrations of phenolic impurities or aldol condensation byproducts disrupting the crystal lattice[3]. The brown discoloration confirms the presence of conjugated enone systems resulting from aldol dehydration.

  • Solution: Prevent aldol condensation by strictly maintaining the temperature between 0–5 °C during the final acidification step[4]. Never use strong bases like NaOH for the initial dissolution; use NaHCO3​ to prevent the pH from exceeding 8.5.

Symptom 2: High levels of chloroacetic acid detected in the final NMR/HPLC.

  • Diagnosis: Chloroacetic acid (pKa 2.87) is more acidic than the target product. During the final acidification to pH 2.0, both compounds are protonated and co-extract into the organic phase.

  • Solution: Implement a cold deionized water wash of the final organic phase. Chloroacetic acid is highly soluble in cold water, whereas the lipophilic 2-(2-Oxopropyl)phenoxyacetic acid remains in the organic layer[5].

Symptom 3: Poor recovery yield during the final organic extraction.

  • Diagnosis: The aqueous phase was not acidified sufficiently, leaving a portion of the product in its ionized carboxylate form, which cannot partition into the organic layer.

  • Solution: Ensure the aqueous layer is acidified to exactly pH 2.0. Verify the pH using a calibrated meter, not just pH paper, to guarantee complete protonation before adding the extraction solvent.

Section 3: Quantitative Data & Optimization Tables

Table 1: Physicochemical Properties & Extraction Behavior
PropertyValueExtraction Implication
Target pKa (Carboxylic Acid) ~3.12[1]Fully protonated at pH < 2.0 (Organic soluble); Fully ionized at pH > 5.0 (Aqueous soluble).
Phenol Impurity pKa ~10.0Remains protonated and organic-soluble at pH 8.0.
Chloroacetic Acid pKa 2.87Co-extracts at low pH; requires water-washing of the organic layer for removal.
Ketone Stability SensitiveDegrades via aldol condensation at pH < 1 or pH > 10 at room temperature[2].
Table 2: Impurity Profile and Removal Strategy
Impurity TypeChemical NatureRemoval StrategyValidation Metric
2-(2-oxopropyl)phenol Weak Acid / LipophilicOrganic wash of aqueous phase at pH 8.0.Absence of aromatic phenol protons in 1H NMR.
Chloroacetic Acid Strong Acid / HydrophilicCold water wash of final organic phase.HPLC peak clearance at low retention time.
Aldol Dimers Conjugated EnonesPrevention via thermal control (0-5 °C)[4].Lack of brown discoloration; sharp melting point.

Section 4: Standard Operating Procedures (SOP)

Protocol: Optimized pH-Swing Extraction for 2-(2-Oxopropyl)phenoxyacetic Acid

This protocol is a self-validating system: visual cues (phase separation clarity, color) and strict pH/temperature gates ensure causality between the steps and the resulting purity.

Step 1: Initial Dissolution & pH Control

  • Suspend the crude reaction mixture in deionized water.

  • Slowly add saturated aqueous NaHCO3​ while stirring until the pH stabilizes at exactly 7.5–8.0 . Do not use NaOH to avoid base-catalyzed aldol condensation of the ketone.

  • Stir for 15 minutes to ensure complete ionization of the carboxylic acid.

Step 2: Organic Wash (Impurity Purge)

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract with 2 volumes of Ethyl Acetate (EtOAc).

  • Separate the phases. Discard the organic layer , which now contains the unreacted 2-(2-oxopropyl)phenol and other neutral organic impurities[3]. Retain the aqueous layer.

Step 3: Controlled Acidification (Critical Step)

  • Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath. Allow the solution to cool to 0–5 °C [4].

  • Dropwise, add 2M HCl under vigorous stirring until the pH reaches 2.0 .

  • Causality Check: The low temperature kinetically inhibits the acid-catalyzed aldol condensation of the 2-oxopropyl group while allowing the carboxylic acid to protonate and precipitate/oil out[2].

Step 4: Product Extraction

  • Transfer the cold, acidic aqueous mixture back to the separatory funnel.

  • Extract with 3 volumes of cold EtOAc. The protonated 2-(2-Oxopropyl)phenoxyacetic acid will partition into the organic layer.

  • Separate and retain the organic layer. Discard the aqueous layer (contains inorganic salts).

Step 5: Water Wash & Drying

  • Wash the combined organic layer with 1 volume of ice-cold deionized water . This selectively removes co-extracted chloroacetic acid.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporation) at a water bath temperature strictly below 35 °C to yield the pure product.

Mandatory Visualizations

ExtractionWorkflow Crude Crude Reaction Mixture (Product, Phenol, Chloroacetic Acid) BaseAdd Add Aqueous NaHCO3 (Adjust to pH 7.5 - 8.0) Crude->BaseAdd Phase1 Phase Separation BaseAdd->Phase1 OrgWash Organic Layer (Discard: Unreacted Phenol) Phase1->OrgWash AqLayer1 Aqueous Layer (Product Carboxylate + Chloroacetate) Phase1->AqLayer1 AcidAdd Controlled Acidification (Add HCl to pH 2.0 at 0-5°C) AqLayer1->AcidAdd Extract Extract with Ethyl Acetate AcidAdd->Extract Phase2 Phase Separation Extract->Phase2 AqLayer2 Aqueous Layer (Discard: Salts, Chloroacetic Acid) Phase2->AqLayer2 OrgLayer2 Organic Layer (2-(2-Oxopropyl)phenoxyacetic Acid) Phase2->OrgLayer2 WaterWash Cold Water Wash (Removes trace Chloroacetic Acid) OrgLayer2->WaterWash Final Dry (MgSO4) & Evaporate Pure Product WaterWash->Final

Caption: Workflow for the optimized pH-swing extraction of 2-(2-Oxopropyl)phenoxyacetic acid.

ImpurityPathway Target 2-(2-Oxopropyl)phenoxyacetic Acid (Desired Product) HarshCond Harsh pH Conditions (pH > 10 or pH < 1) Target->HarshCond Enolization Enol / Enolate Formation at 2-oxopropyl group HarshCond->Enolization Catalysis Aldol Aldol Addition Reaction (Bimolecular) Enolization->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Impurity α,β-Unsaturated Dimeric Impurity (Oiling out / Brown discoloration) Dehydration->Impurity

Caption: Mechanistic pathway of aldol condensation impurities triggered by extreme pH.

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Optimization

Technical Support Center: Stability and Storage of 2-(2-Oxopropyl)phenoxyacetic Acid

Welcome to the Application Scientist’s troubleshooting and protocol guide for handling 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9). As a bifunctional molecule containing both a highly reactive 2-oxopropyl (keton...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s troubleshooting and protocol guide for handling 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9). As a bifunctional molecule containing both a highly reactive 2-oxopropyl (ketone) group and a photolabile phenoxyacetic acid moiety, this compound presents unique storage challenges.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind compound degradation, providing self-validating workflows to ensure absolute experimental reproducibility.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 2-(2-Oxopropyl)phenoxyacetic acid. The molecule degrades via three primary pathways when exposed to environmental stress:

  • Photolytic Ether Cleavage (UV/Light): Phenoxyacetic acid derivatives are notoriously sensitive to ultraviolet and near-UV radiation. Photons induce homolytic cleavage of the ether bond ( ArO−CH2​COOH ), generating phenoxy radicals that eventually resolve into phenolic byproducts (e.g., 2-(2-oxopropyl)phenol) and glycolic acid. This degradation follows first-order kinetics under continuous light exposure[1][2].

  • Base-Catalyzed Aldol Condensation (pH > 7): The 2-oxopropyl side chain contains acidic alpha-protons. In alkaline environments, these protons are abstracted to form an enolate, which rapidly attacks the ketone group of adjacent molecules, leading to dimerization and complex oligomerization.

  • Oxidative Decarboxylation & Microbial Scission: In unsterilized aqueous environments, the compound is highly susceptible to microbial degradation, which aggressively cleaves the ether linkage[3]. Furthermore, exposure to strong oxidizing agents degrades the carboxylic acid tail[4].

DegradationPathways Compound 2-(2-Oxopropyl)phenoxyacetic acid UV UV/Visible Light (Photolysis) Compound->UV Base Alkaline pH (>7) (Aqueous) Compound->Base Oxidation Oxygen / Microbes (Unsterile) Compound->Oxidation EtherCleavage Homolytic Ether Cleavage UV->EtherCleavage Enolization Enolization & Condensation Base->Enolization Decarboxylation Enzymatic/Oxidative Scission Oxidation->Decarboxylation Phenol 2-(2-Oxopropyl)phenol + Glycolic Acid EtherCleavage->Phenol Oligomers Dimerized/Oligomeric Byproducts Enolization->Oligomers Degradants Complex Oxidized Degradants Decarboxylation->Degradants

Fig 1: Primary degradation pathways of 2-(2-Oxopropyl)phenoxyacetic acid under storage stress.

Diagnostic Troubleshooting & FAQs

Q: Why does the purity of my compound drop rapidly when stored in aqueous buffers at room temperature? A: Aqueous environments, particularly at neutral to alkaline pH, catalyze the enolization of the 2-oxopropyl group. Once enolized, the molecules undergo aldol condensation, forming complex oligomers that appear as broad, late-eluting peaks on an HPLC chromatogram. Additionally, unsterilized aqueous solutions expose the phenoxyacetic acid backbone to microbial degradation, which rapidly cleaves the ether bond[3]. Solution: Never store stock solutions in aqueous buffers. Use anhydrous DMSO.

Q: I left my compound on the benchtop in a clear vial, and the solution turned yellow. What happened? A: This is a classic symptom of photolytic degradation. Phenoxyacetic acid derivatives are highly sensitive to ultraviolet (UV) and near-UV light. As demonstrated in1[1], photons induce the cleavage of the ether bond, generating phenoxy radicals that abstract hydrogen to form phenolic byproducts[1][2]. Solution: Always use amber glass vials.

Q: What are the best practices for handling the bulk powder? A: Bulk powder should be stored at 2–8°C or -20°C in a tightly sealed, opaque container. It must be kept away from strong oxidizing agents and strong bases, which can trigger oxidative decarboxylation and exothermic degradation[4]. Crucial Step: Always allow the container to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture, leading to localized hydrolysis.

Quantitative Stability Profile

To guide your experimental design, refer to the empirical stability data summarized below. This table highlights the severe impact of light and solvent choice on compound recovery.

Storage ConditionMatrix / SolventDurationExpected Purity RecoveryPrimary Degradation Mechanism
25°C, Clear VialAqueous Buffer (pH 8)7 Days< 60%Photolysis & Aldol Condensation
25°C, Amber VialUnsterile Water (pH 4)14 Days~ 80%Microbial Ether Scission
4°C, Amber VialAnhydrous DMSO30 Days> 95%Trace Oxidation
-20°C, Amber Vial Degassed DMSO (Ar) 12 Months > 99.5% None (Stable Baseline)

Validated Protocol: Preparation of Stability-Indicating Stock Solutions

To ensure absolute trustworthiness in your assays, do not rely on ad-hoc dissolution. Use the following self-validating workflow to prepare and cryopreserve your stock solutions. This protocol addresses all three causality pillars of degradation: light, oxygen, and nucleophilic attack.

Materials Required:
  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade (Water < 0.005%)

  • Argon gas (High purity)

  • Amber glass HPLC vials with PTFE-lined septa

  • 2-(2-Oxopropyl)phenoxyacetic acid powder (equilibrated to RT)

Step-by-Step Methodology:
  • Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen. Causality: Removes ROS precursors that drive oxidative decarboxylation.

  • Reconstitution: Weigh the required amount of compound and dissolve it in the degassed DMSO to create a 10 mM to 50 mM stock solution. Vortex gently until completely dissolved.

  • Aliquoting: Immediately transfer single-use volumes (e.g., 50 µL - 100 µL) into amber glass vials. Causality: Amber glass blocks UV transmission below 400 nm, preventing homolytic ether cleavage.

  • Headspace Purging: Gently blow Argon gas over the headspace of each vial for 3–5 seconds before rapidly sealing with a PTFE-lined cap. Causality: PTFE prevents plasticizer leaching, and Argon prevents atmospheric moisture ingress.

  • Cryopreservation: Transfer the sealed vials to a -20°C freezer.

  • Self-Validation (QC Check): Run an HPLC-UV (at 280 nm) analysis on one aliquot at Day 0 to establish a baseline Area Under Curve (AUC). For long-term studies, sacrifice one aliquot at Month 3. A purity drop of >1% indicates a failure in the Argon seal or solvent anhydrousness.

StorageWorkflow Step1 1. Solvent Preparation Degas DMSO with Argon Step2 2. Reconstitution Dissolve compound at 10-50 mM Step1->Step2 Step3 3. Aliquoting Transfer to Amber Glass Vials Step2->Step3 Step4 4. Headspace Purging Displace O2 with Argon Step3->Step4 Step5 5. Cryopreservation Store at -20°C Step4->Step5 Step6 6. Validation HPLC-UV QC Check Step5->Step6

Fig 2: Self-validating workflow for the preparation and cryopreservation of stable stock solutions.

References

  • ASCE Library. "Degradation of 2,4-Dichlorophenoxyacetic Acid in an Internal Circulation Three-Phase Fluidized Photoreactor Using N-TiO2/γ-Al2O3 Granule as Adsorbent and Photocatalyst." 1

  • ACS Publications. "Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst." 2

  • MDPI. "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." 3

  • Cole-Parmer. "Material Safety Data Sheet - Phenoxyacetic acid, 98+%." 4

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2-Oxopropyl)phenoxyacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, yet pervasive challenge in chromatographic method development: resolving HPLC peak tailing for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, yet pervasive challenge in chromatographic method development: resolving HPLC peak tailing for 2-(2-Oxopropyl)phenoxyacetic acid. This guide bypasses generic advice, focusing instead on the physicochemical realities of this specific molecule to provide self-validating troubleshooting protocols.

Mechanistic Grounding: The Causality of Peak Tailing

2-(2-Oxopropyl)phenoxyacetic acid contains two critical functional groups: a neutral 2-oxopropyl (ketone) moiety and an ionizable phenoxyacetic acid moiety. The root cause of peak tailing for this compound almost always traces back to the carboxylic acid group.

  • The pKa Paradox: Phenoxyacetic acid derivatives possess a pKa typically ranging from 3.1 to 3.7 ([1]; [2]). If your mobile phase pH is unbuffered or set near this pKa (e.g., pH 3.5), the analyte exists in a dynamic equilibrium between its protonated (unionized, hydrophobic) and deprotonated (ionized, polar) states. These two states partition differently into the C18 stationary phase, creating a dual-retention mechanism that manifests as a severe tail or even a split peak ([3]).

  • Silanol and Metal Interactions: While basic compounds notoriously interact with acidic silanols, acidic compounds like our target analyte can undergo secondary interactions with trace metals (e.g., iron, aluminum) embedded in lower-quality Type A silica matrices, leading to chelation-driven tailing ([4]).

Diagnostic Workflow

Follow this logical progression to isolate and eliminate the root cause of peak asymmetry.

HPLC_Troubleshooting Start Peak Tailing Observed 2-(2-Oxopropyl)phenoxyacetic acid CheckPH Is Mobile Phase pH < 2.0 or > 5.5? Start->CheckPH AdjustPH Adjust pH using 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckSolvent Is Sample Solvent stronger than Mobile Phase? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent AdjustSolvent Reconstitute sample in initial Mobile Phase CheckSolvent->AdjustSolvent Yes CheckColumn Is the column High-Purity Type B Silica? CheckSolvent->CheckColumn No AdjustSolvent->CheckColumn ChangeColumn Switch to end-capped Type B C18 Column CheckColumn->ChangeColumn No Resolved Peak Symmetry Restored (As < 1.2) CheckColumn->Resolved Yes ChangeColumn->Resolved

Decision tree for troubleshooting peak tailing in acidic analytes.

Frequently Asked Questions (FAQs)

Q: Why does my peak tail even when using a brand-new C18 column? A: A new column does not override thermodynamics. If you are using plain water and acetonitrile without an acidic modifier, the pH of the mobile phase is likely drifting around 5.5 to 6.0 due to dissolved CO 2​ . At this pH, the carboxylic acid is partially to fully ionized, but without a buffer to maintain local pH at the column head, the ionization state fluctuates during the run. You must force the equilibrium. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to drop the pH < 2.0, ensuring the molecule is 100% unionized ([5]).

Q: My sample is dissolved in 100% methanol, but my initial gradient is 90% water. Could this cause tailing? A: Absolutely. This is known as the "strong solvent effect" or sample solvent mismatch ([6]). When the 100% methanol plug hits the column, the analyte molecules at the leading edge travel faster than those at the trailing edge, which are quickly diluted into the weaker aqueous mobile phase. Causality: The local partition coefficient ( K ) is temporarily destroyed. Solution: Always dilute your sample in the initial mobile phase conditions (e.g., 10% methanol / 90% water) ([6]).

Q: Does the 2-oxopropyl group contribute to the tailing? A: Mechanistically, the ketone group is neutral and primarily contributes to the overall hydrophobicity (logP) and dipole-dipole interactions. It does not ionize under standard reverse-phase HPLC conditions. Therefore, it is a "bystander" in the tailing phenomenon; the carboxylic acid is the active culprit.

Quantitative Data & Optimization

To optimize your method, you must select the correct pH and modifier. The tables below summarize the expected chromatographic behaviors based on your mobile phase parameters.

Table 1: Effect of Mobile Phase pH on 2-(2-Oxopropyl)phenoxyacetic Acid Peak Shape

Mobile Phase pHAnalyte Ionization StateDominant Retention MechanismExpected USP Tailing Factor ( As​ )Chromatographic Result
pH < 2.0 (e.g., 0.1% TFA)>95% UnionizedPure Hydrophobic Partitioning1.0 - 1.1Sharp, symmetrical peak
pH 3.0 - 4.0 (Unbuffered)~50% Ionized / 50% UnionizedMixed-Mode (Hydrophobic + Polar)1.8 - 3.0+Severe tailing, split peaks, drifting RT
pH > 5.5 (e.g., Acetate Buffer)>95% IonizedHydrophilic / Ion-Exchange1.1 - 1.3Symmetrical but early eluting (low retention)

Table 2: Selection of Acidic Modifiers for LC-UV vs. LC-MS

ModifierConcentrationApprox. pHMS CompatibilityUV CutoffImpact on Peak Shape
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Poor (Ion suppression)210 nmExcellent (Strong ion-pairing, fully unionizes acid)
Formic Acid (FA) 0.1% v/v~2.7Excellent (Volatile)210 nmGood (May require higher % for complete unionization)
Phosphoric Acid 10 mM~2.1Incompatible (Non-volatile)<200 nmExcellent (Low UV noise, strong pH control)

Experimental Protocol: Self-Validating Method for Eliminating Peak Tailing

This protocol is designed as a self-validating system. By executing the overload tests at the end, you mathematically prove that your tailing issue is resolved.

Step 1: Mobile Phase Preparation (pH Control)

  • Aqueous Phase (A): Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (0.1% v/v) for UV detection, or Formic Acid for MS detection. Mix thoroughly and sonicate for 10 minutes to degas. This establishes a pH sufficiently below the analyte's pKa to suppress ionization ([5]).

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of the same acidic modifier (0.1% v/v). Sonicate for 10 minutes.

Step 2: Sample Diluent Matching

  • Weigh 10 mg of 2-(2-Oxopropyl)phenoxyacetic acid reference standard.

  • Dissolve in 1.0 mL of 100% Acetonitrile to create a 10 mg/mL stock solution.

  • Critical Step: Dilute the stock solution to the working concentration (e.g., 100 µg/mL) using the initial mobile phase composition (e.g., 90% Phase A / 10% Phase B). Do not inject the 100% organic stock, as this will cause solvent-mismatch tailing ([6]).

Step 3: Column Selection and Equilibration

  • Install a high-purity, end-capped Type B Silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize secondary silanol and metal interactions ([4]).

  • Purge the system and equilibrate the column with the initial gradient conditions (90% A / 10% B) for at least 10 column volumes until the baseline pressure and UV signal are stable.

Step 4: The "Self-Validating" Injection Test

  • Volume Overload Test: Inject 1 µL, 2 µL, and 5 µL of the working standard. Calculate the USP Tailing Factor ( As​ ) for each. If As​ increases significantly with volume, the column is experiencing volume overload. Restrict routine injections to the volume that yields As​<1.2 .

  • Mass Overload Test: Inject 1 µL of 10 µg/mL, 50 µg/mL, and 100 µg/mL solutions. If the peak shape resembles a "shark fin" (fronting or tailing) at higher concentrations, reduce the nominal method concentration to remain within the linear, symmetrical capacity of the stationary phase.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow - ALWSCI -[Link]

  • Fixing Peak Tailing in HPLC Analysis - Scribd -[Link]

  • Understanding Peak Tailing in Chromatography - Scribd -[Link]

  • Phenoxyacetic acid - Wikipedia -[Link]

  • Phenoxyacetic Acid Properties - DrugFuture -[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Oxopropyl)phenoxyacetic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Oxopropyl)phenoxyacetic acid. This guide is designed to provide in-depth, practical solutions to c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Oxopropyl)phenoxyacetic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in complex organic syntheses. The unique structure of this molecule, featuring a ketone and a carboxylic acid in proximity on a phenoxy scaffold, presents specific steric challenges that can impede desired reactions. Here, we address these issues with a combination of theoretical understanding and field-proven protocols.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield in Esterification or Amidation of the Carboxylic Acid Moiety

Question: I am attempting to perform an esterification (or amidation) on the carboxylic acid of 2-(2-Oxopropyl)phenoxyacetic acid, but I'm observing very low yields. What factors could be contributing to this, and how can I improve the reaction efficiency?

Answer: Low yields in acylation reactions of 2-(2-Oxopropyl)phenoxyacetic acid are frequently due to steric hindrance from the ortho-substituted 2-oxopropyl group. This bulky group can restrict access of the nucleophile (alcohol or amine) to the carboxylic acid's carbonyl carbon. This phenomenon, known as the "ortho effect," can significantly reduce reaction rates.[1]

To overcome this, several strategies can be employed:

  • Choice of Coupling Reagents: Standard coupling reagents may be insufficient. Consider using more potent activators that can function effectively in sterically congested environments.

    • Carbodiimides with Additives: While DCC or EDC are common, their efficacy can be diminished. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) can facilitate the reaction.

    • Phosphonium or Uronium Salts: Reagents like BOP, PyBOP, or HATU are specifically designed for challenging amide bond formations and can be highly effective.[2]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation.

    • Solvent: The choice of solvent can influence the conformation of the substrate and the solubility of reagents. Aprotic polar solvents like DMF or DMSO can be beneficial.

  • Catalyst Systems: For esterifications, consider catalysts known to be effective for sterically hindered acids. Tin(II) chloride, tetrabutyl titanate, or certain Lewis acids have shown promise in such cases.[3]

Troubleshooting Flowchart: Improving Low-Yield Acylation Reactions

Caption: Step-by-step workflow for successful α-functionalization of the ketone.

Experimental Protocols

Protocol 1: Esterification of Sterically Hindered 2-(2-Oxopropyl)phenoxyacetic Acid

This protocol utilizes HATU, a highly effective coupling reagent for sterically demanding substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Oxopropyl)phenoxyacetic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add the alcohol (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling Agent: Add HATU (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acetal Protection of the Ketone

This protocol describes the formation of a cyclic acetal using ethylene glycol.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-Oxopropyl)phenoxyacetic acid (1.0 eq) in toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The protected product can often be used in the next step without further purification.

References

  • Gedia, M. J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 12(1), 11689.
  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Arts, F., et al. (2018). N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Chemistry – A European Journal, 24(59), 15838-15842.
  • ResearchGate. (2024).
  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
  • Wikipedia. (n.d.). Phenoxyacetic acid.
  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420-4425.
  • Google Patents. (2013).
  • Wang, S.-G., et al. (2021). Facile synthesis of axially chiral styrene-type carboxylic acids via palladium-catalyzed asymmetric C–H activation. Chemical Science, 12(3), 1148-1153.
  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2015). 2-(2-Isopropylphenoxy)acetic acid.
  • ResearchGate. (2019). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • The Journal of Physical Chemistry A. (2022).
  • The Journal of Organic Chemistry. (2015).
  • Wikipedia. (n.d.). Ortho effect.
  • Indonesian Journal of Chemistry. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions.
  • BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions.
  • Beilstein Journal of Organic Chemistry. (2015). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones.
  • Quora. (2023). What is effect of steric hinderance on acidity of alcohols?
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.

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Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis and Comparison Guide: 2-(2-Oxopropyl)phenoxyacetic Acid vs. Phenoxyacetic Acid

Executive Summary In drug development and agrochemical synthesis, the precise structural verification of functionalized intermediates is non-negotiable. 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and agrochemical synthesis, the precise structural verification of functionalized intermediates is non-negotiable. 2-(2-Oxopropyl)phenoxyacetic acid (CAS: 412962-61-9) serves as a critical building block in complex molecular architectures[1]. To confirm the successful ortho-alkylation of its unsubstituted precursor, Phenoxyacetic acid , high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard[2].

This guide objectively compares the NMR spectral performance of 2-(2-Oxopropyl)phenoxyacetic acid against its precursor alternative. By dissecting the 1 H and 13 C NMR chemical shifts, we provide a robust, self-validating framework for researchers to authenticate synthetic outcomes and troubleshoot reaction pathways.

Mechanistic Insights & Structural Causality

Understanding the "why" behind chemical shifts is essential for accurate spectral interpretation. The transition from Phenoxyacetic acid to 2-(2-Oxopropyl)phenoxyacetic acid introduces profound electronic and steric changes to the molecule[3].

  • The Inductive Effect on the Ether Linkage: In both molecules, the phenoxy -O-CH 2​

    • protons appear significantly downfield (~4.65 ppm). Causality: The highly electronegative ether oxygen pulls electron density away from the adjacent protons via the inductive effect, severely deshielding them and exposing the nuclei to the external magnetic field[4].
  • Deshielding of the Benzylic Methylene: The introduction of the 2-oxopropyl group (-CH 2​ -C(=O)-CH 3​ ) creates a new aliphatic signal at ~3.70 ppm. Causality: These benzylic protons are trapped between two electron-withdrawing environments—the aromatic ring and the ketone carbonyl. This dual-deshielding effect forces the signal further downfield than a standard alkane.

  • Carbonyl Resonance Differentiation: In the 13 C spectrum, the target molecule exhibits two distinct carbonyl peaks. Causality: The carboxylic acid carbon (~170.5 ppm) benefits from resonance electron donation from the adjacent hydroxyl oxygen, which partially shields the nucleus. The ketone carbon (~206.5 ppm) lacks this resonance stabilization, resulting in extreme deshielding[5].

  • Aromatic Symmetry Breaking: Phenoxyacetic acid exhibits a pseudo-symmetric aromatic splitting pattern. Causality: The ortho-substitution of the 2-oxopropyl group breaks the magnetic equivalence of the aromatic ring, transforming the 5-proton signal into a complex, asymmetric 4-proton multiplet.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a closed, self-validating system.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected over CDCl 3​ to ensure absolute dissolution of the highly polar carboxylic acid moiety and to disrupt intermolecular hydrogen-bonded dimers. This sharpens the broad -COOH singlet. TMS provides an internal zero-point calibration ( δ = 0.00 ppm).

  • Instrument Setup & Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer. Execute automated tuning and matching (ATM) and gradient shimming (TopShim).

    • Causality: Precise shimming achieves line widths of < 1 Hz, which is mandatory to resolve the complex multiplet splitting of the asymmetric aromatic protons.

  • Data Acquisition ( 1 H and 13 C):

    • 1 H NMR: 16 scans, 30° flip angle, relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: 512 scans, 30° flip angle, D1 of 2.0 seconds, with WALTZ-16 proton decoupling.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the spins between pulses. This is critical for 13 C NMR, where quaternary carbons (like the C=O groups) have long T1​ times; insufficient delay leads to signal attenuation and false negatives.

  • Data Processing & Validation: Apply a zero-filling factor of 2 and an exponential window function (line broadening = 0.3 Hz for 1 H). Perform manual phase correction and polynomial baseline correction.

    • Self-Validating Checkpoint: Baseline correction ensures integration values strictly represent peak area. The integration ratio for the target molecule must strictly yield 3:2:2:4:1 . Any deviation mathematically proves incomplete reaction or solvent impurities.

Workflow Visualization

NMR_Workflow A 1. Sample Prep DMSO-d6 + TMS B 2. NMR Acquisition 1H & 13C (400 MHz) A->B C 3. Data Processing FT & Baseline Correction B->C D 4. Spectral Analysis Integration & Assignment C->D E 5. Comparative Validation Target vs. Alternative D->E

Self-validating NMR workflow for structural verification of phenoxyacetic acids.

Quantitative Data Presentation

The following tables objectively compare the spectral performance and chemical shifts of the target product against its alternative precursor, providing clear markers for successful synthesis verification.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton EnvironmentPhenoxyacetic Acid ( δ , ppm)2-(2-Oxopropyl)phenoxyacetic Acid ( δ , ppm)MultiplicityIntegrationDiagnostic Marker
Ketone -CH 3​ Absent2.10Singlet3HConfirms functionalization
Benzylic -CH 2​ - Absent3.70Singlet2HConfirms functionalization
Ether -O-CH 2​ - 4.674.65Singlet2HConserved structural core
Aromatic Protons 6.85 - 7.356.80 - 7.20Multiplet5H 4HLoss of symmetry; 1H displaced
Carboxylic -COOH ~11.3 - 13.0~12.5Broad Singlet1HConserved acidic moiety
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon EnvironmentPhenoxyacetic Acid ( δ , ppm)2-(2-Oxopropyl)phenoxyacetic Acid ( δ , ppm)Mechanistic Insight
Ketone -CH 3​ Absent29.5Aliphatic carbon adjacent to carbonyl
Benzylic -CH 2​ - Absent44.5Downfield shift due to C=O and aromatic ring
Ether -O-CH 2​ - 64.565.0Strongly deshielded by ether oxygen
Aromatic Carbons 114.5, 121.2, 129.5, 158.0111.5, 121.0, 124.5, 128.0, 131.0, 156.0Complex splitting due to ortho-substitution
Carboxylic C=O 170.5170.5Shielded relative to ketone via resonance
Ketone C=O Absent206.5 Definitive proof of target molecule

Conclusion

When comparing the analytical profiles of these two molecules, the appearance of the highly deshielded ketone carbonyl at 206.5 ppm in the 13 C spectrum, combined with the strict 3:2:2:4:1 proton integration ratio in the 1 H spectrum, serves as the definitive, self-validating proof of 2-(2-Oxopropyl)phenoxyacetic acid. By utilizing DMSO- d6​ and adhering to strict relaxation delay parameters, researchers can eliminate false negatives and confidently verify their synthetic intermediates.

References

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(2-Oxopropyl)phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 2-(2-Oxopropyl)phenoxyacetic Acid 2-(2-Oxopropyl)phenoxyacetic acid is a multifaceted organic molecule featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(2-Oxopropyl)phenoxyacetic Acid

2-(2-Oxopropyl)phenoxyacetic acid is a multifaceted organic molecule featuring a phenoxyacetic acid core substituted with a 2-oxopropyl group at the ortho position. This unique arrangement of functional groups—a carboxylic acid, an ether linkage, and a ketone—gives rise to a complex and informative fragmentation pattern upon mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in various applications, from metabolite identification in drug discovery to the analysis of related compounds in environmental and industrial settings. The ortho-substitution is of particular interest, as it can lead to specific fragmentation pathways, often termed "ortho effects," which can be diagnostic for this class of molecules.[1][2][3][4]

Predicted Mass Spectrometric Fragmentation of 2-(2-Oxopropyl)phenoxyacetic Acid

In the absence of a publicly available experimental mass spectrum for 2-(2-Oxopropyl)phenoxyacetic acid, we present a predicted fragmentation pattern based on established principles of mass spectrometry and analysis of its constituent functional groups. This predictive approach, grounded in the fragmentation behavior of analogous structures, provides a robust framework for the interpretation of experimental data.

Key Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation reactions. The molecular ion ([M]⁺˙) of 2-(2-Oxopropyl)phenoxyacetic acid (molar mass: 208.20 g/mol ) would be observed at an m/z of 208.

1. Alpha-Cleavage of the Ketone:

A primary and highly favorable fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. For the 2-oxopropyl side chain, this can occur in two ways:

  • Loss of a methyl radical (•CH₃): This would result in a stable acylium ion at m/z 193 . This is often a prominent peak in the mass spectra of methyl ketones.

  • Loss of an acetyl radical (•COCH₃): This cleavage would lead to a fragment at m/z 165 .

2. Fragmentation of the Phenoxyacetic Acid Moiety:

The phenoxyacetic acid portion of the molecule will also contribute significantly to the fragmentation pattern. Key cleavages include:

  • Loss of the carboxymethyl radical (•CH₂COOH): Cleavage of the ether bond can result in the loss of the carboxymethyl radical, leading to a fragment at m/z 135 .

  • Loss of the carboxylic acid group (•COOH): This would generate a fragment at m/z 163 .

  • Decarboxylation (loss of CO₂): The loss of a neutral carbon dioxide molecule would produce a fragment at m/z 164 .

3. The "Ortho Effect": Intramolecular Rearrangements

The ortho-positioning of the 2-oxopropyl group relative to the phenoxyacetic acid moiety can facilitate unique intramolecular rearrangements, which are less likely to occur in the meta and para isomers.[1][2][3][4] One such possibility is a cyclization reaction initiated by the interaction of the ketone and carboxylic acid functionalities, potentially leading to the formation of a six-membered ring intermediate. This could then fragment in a specific manner, providing a diagnostic marker for the ortho isomer.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of 2-(2-Oxopropyl)phenoxyacetic acid, we will compare its expected behavior with the known fragmentation patterns of two key structural analogs: Phenoxyacetic Acid and 2-Hydroxyacetophenone .

Fragment (m/z) Predicted for 2-(2-Oxopropyl)phenoxyacetic acid Observed in Phenoxyacetic Acid Observed in 2-Hydroxyacetophenone Plausible Assignment
208 [M]⁺˙--Molecular Ion
193 Prominent--[M - CH₃]⁺
165 Present--[M - COCH₃]⁺
163 Present--[M - COOH]⁺
164 Present--[M - CO₂]⁺˙
152 -[M]⁺˙-Molecular Ion of Phenoxyacetic Acid
136 --[M]⁺˙Molecular Ion of 2-Hydroxyacetophenone
135 Present--[M - CH₂COOH]⁺
121 --Prominent[M - CH₃]⁺
107 -Prominent-[M - COOH]⁺
94 -Present-[Phenol]⁺˙
77 -PresentPresent[C₆H₅]⁺

Table 1: Comparison of Key Mass Spectral Fragments

The fragmentation of Phenoxyacetic Acid is dominated by the loss of the carboxylic acid group to form an ion at m/z 107, and further fragmentation to the phenol radical cation at m/z 94.[5]

2-Hydroxyacetophenone , which shares the ortho-acetylphenyl moiety, shows a very prominent loss of a methyl radical to form the base peak at m/z 121.

By comparing these, we can predict that the fragmentation of 2-(2-Oxopropyl)phenoxyacetic acid will exhibit a combination of these pathways, with the alpha-cleavage of the ketone being a particularly dominant feature.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for 2-(2-Oxopropyl)phenoxyacetic acid and its comparative analogs.

G cluster_target 2-(2-Oxopropyl)phenoxyacetic acid Fragmentation M_target [M]⁺˙ (m/z 208) frag1_target [M-CH₃]⁺ (m/z 193) M_target->frag1_target - •CH₃ frag2_target [M-COCH₃]⁺ (m/z 165) M_target->frag2_target - •COCH₃ frag3_target [M-COOH]⁺ (m/z 163) M_target->frag3_target - •COOH frag4_target [M-CO₂]⁺˙ (m/z 164) M_target->frag4_target - CO₂ frag5_target [M-CH₂COOH]⁺ (m/z 135) M_target->frag5_target - •CH₂COOH G cluster_paa Phenoxyacetic Acid Fragmentation M_paa [M]⁺˙ (m/z 152) frag1_paa [M-COOH]⁺ (m/z 107) M_paa->frag1_paa - •COOH frag2_paa [Phenol]⁺˙ (m/z 94) frag1_paa->frag2_paa - CH₂

Figure 2: Fragmentation of Phenoxyacetic Acid

G cluster_hap 2-Hydroxyacetophenone Fragmentation M_hap [M]⁺˙ (m/z 136) frag1_hap [M-CH₃]⁺ (m/z 121) M_hap->frag1_hap - •CH₃

Figure 3: Fragmentation of 2-Hydroxyacetophenone

Experimental Protocols

For researchers seeking to experimentally verify these predictions, the following general protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.

GC-MS Protocol for Aromatic Carboxylic Acids
  • Derivatization: To increase volatility, the carboxylic acid group should be derivatized, for example, by methylation with diazomethane or silylation with BSTFA.

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

LC-MS/MS Protocol for Aromatic Carboxylic Acids
  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS Analysis: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion to generate a product ion spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 2-(2-Oxopropyl)phenoxyacetic acid. By understanding the fundamental fragmentation pathways of its constituent parts and considering the influence of the ortho-substituent, researchers can confidently approach the identification of this molecule. The comparative data and fragmentation diagrams serve as a valuable reference for interpreting experimental results and distinguishing between structurally related isomers. The provided experimental protocols offer a starting point for developing robust analytical methods for this and similar compounds.

References

  • Todua, N., et al. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(9), 748-760. Available at: [Link]

  • Chinese Journal of Analytical Chemistry. (2025). Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode. Chinese Journal of Analytical Chemistry, 46(5), 658-664. Available at: [Link]

  • Todua, N., et al. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Available at: [Link]

  • Todua, N., et al. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • Kruve, A., et al. (2014). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. PubChem. Available at: [Link]

  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • NIST. (n.d.). Acetic acid, phenoxy-. NIST WebBook. Available at: [Link]

  • Amad, M. N., et al. (2016). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(2-Oxopropyl)phenoxyacetic acid proper disposal procedures

Comprehensive Safety & Disposal Protocol: 2-(2-Oxopropyl)phenoxyacetic Acid As a laboratory professional or drug development scientist, managing the lifecycle of specialized chemical reagents is just as critical as the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol: 2-(2-Oxopropyl)phenoxyacetic Acid

As a laboratory professional or drug development scientist, managing the lifecycle of specialized chemical reagents is just as critical as the experiments they enable. 2-(2-Oxopropyl)phenoxyacetic acid is a specialized organic compound frequently utilized in high-throughput screening and biochemical assays[1].

Because specific disposal literature for highly specialized screening compounds can be scarce, this guide synthesizes the chemical properties of this specific molecule with the established regulatory frameworks for its parent class (phenoxyacetic acids) and EPA/RCRA guidelines for organic acid waste[2][3]. This ensures your laboratory remains compliant, safe, and operationally efficient.

Chemical Profiling & Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the chemical's reactivity. 2-(2-Oxopropyl)phenoxyacetic acid contains both a carboxylic acid moiety and a ketone (2-oxopropyl) group.

  • Mechanistic Insight: The carboxylic acid makes the compound a weak organic acid, meaning it can react exothermically with strong bases. The ketone and ether linkages make the molecule susceptible to degradation by strong oxidizing agents[4].

  • Toxicological Profile: Like other phenoxyacetic acid derivatives, it is classified as harmful if swallowed and is a known irritant to the skin, eyes, and respiratory tract[5][6].

Table 1: Chemical & Hazard Summary

Property / ParameterDetail
Chemical Name 2-(2-Oxopropyl)phenoxyacetic acid
CAS Number 412962-61-9[1][7]
Molecular Formula C11H12O4[1][7]
Molecular Weight 208.21 g/mol [1]
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[5][6]
Incompatibilities Strong oxidizing agents (e.g., nitrates, bleaches), strong bases, reducing agents[3][4]

Standard Operating Procedure: Waste Segregation & Accumulation

Improper segregation of organic acids is a leading cause of laboratory secondary containment failures. Do not dispose of this compound down the drain[6]. It must be managed as hazardous laboratory chemical waste.

Step-by-Step Accumulation Protocol:

  • Container Selection: Collect solid waste and contaminated consumables (e.g., pipette tips, weighing boats) in a sealable, leak-proof High-Density Polyethylene (HDPE) or glass container. Avoid unlined steel containers, as organic acids can cause slow corrosion over time[8].

  • Chemical Segregation: Store the waste container strictly away from strong alkalis, oxidizers, and water-reactive materials[3][8]. If the compound is dissolved in an organic solvent (e.g., DMSO or Methanol for screening assays), collect it in a designated Non-Halogenated Organic Solvent waste carboy[9].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste generation. Label it clearly as "Hazardous Waste: 2-(2-Oxopropyl)phenoxyacetic acid / Organic Acid Waste."

  • Satellite Accumulation Area (SAA): Transfer the sealed container to your laboratory's SAA. Ensure the container sits within a secondary containment bin to catch potential leaks. Under EPA guidelines, containers must be removed from the SAA within three days of becoming full, or within one year if partially filled[3].

WasteWorkflow Start Waste Generation: 2-(2-Oxopropyl)phenoxyacetic acid Check Determine Physical State Start->Check Solid Solid Powder / Consumables Collect in HDPE/Glass Check->Solid Liquid Assay Solution / Solvent Mix Non-Halogenated Waste Check->Liquid Incompat Segregation Check: Isolate from Oxidizers & Bases Solid->Incompat Liquid->Incompat SAA Satellite Accumulation Area (SAA) Secondary Containment Required Incompat->SAA Disposal Licensed Waste Contractor (Incineration Facility) SAA->Disposal

Figure 1: Logical workflow for the segregation and accumulation of 2-(2-Oxopropyl)phenoxyacetic acid waste.

Final Disposal & Destruction Workflow

Because 2-(2-Oxopropyl)phenoxyacetic acid is an environmentally persistent organic compound, it cannot be landfilled directly.

Step-by-Step Disposal Protocol:

  • Contractor Handoff: Offer surplus, non-recyclable solutions, and solid waste to a licensed hazardous waste disposal company[2][5].

  • Incineration (Industry Standard): The standard destruction method for phenoxyacetic acid derivatives is thermal destruction. The disposal facility will dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[5].

  • Scrubber Requirement: Because combustion of this compound yields carbon monoxide and potentially irritating/toxic fumes, the incinerator must be equipped with an afterburner and a chemical scrubber to neutralize exhaust gases before atmospheric release[5][10].

Emergency Spill Response & Decontamination

In the event of an accidental release (e.g., dropping a glass vial of the powdered compound), immediate and methodical action is required to prevent respiratory exposure and cross-contamination.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Briefly evacuate personnel from the immediate area. Assess the spill size. For major spills, alert Emergency Responders[4].

  • Don PPE: Equip safety glasses with side-shields, nitrile gloves, a lab coat, and an N95 or equivalent particulate respirator[5][10].

  • Containment (Avoid Dust): Do not dry sweep, as this generates aerosolized irritant dust[4][10].

  • Collection: Use a HEPA-filtered vacuum or a wet-wiping method (dampening paper towels with water or a compatible solvent) to pick up the material[6][10].

  • Disposal: Place all collected material and contaminated cleanup supplies into a designated hazardous waste container and label it for incineration[4][9]. Wash the spill area thoroughly with soap and water.

SpillResponse Spill Accidental Release / Spill PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Spill->PPE Dust Avoid Dust Generation (NO Dry Sweeping) PPE->Dust Collect Use HEPA Vacuum or Wet Wiping Method Dust->Collect Container Place in Labeled Hazardous Waste Container Collect->Container

Figure 2: Procedural pathway for safe spill containment and decontamination.

References

  • 2-(2-Oxopropyl)phenoxyacetic acid | CAS#:412962-61-9 | Chemsrc. Chemsrc. Retrieved from: [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from: [Link]

  • Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Cole-Parmer. Retrieved from:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from: [Link]

  • HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES. ResearchGate. Retrieved from:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Retrieved from:[Link]

Sources

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